1-(Bicyclo[2.2.1]heptan-1-yl)piperazine

Medicinal Chemistry Fragment-Based Drug Discovery Diversity-Oriented Synthesis

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine (CAS 21043-45-8), also referred to as 1-(1-norbornyl)piperazine, is a saturated bicyclic piperazine derivative with molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol. The compound features a rigid norbornane (bicyclo[2.2.1]heptane) cage directly attached to the N1 position of a piperazine ring, creating a conformationally restricted, three-dimensional scaffold with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0).

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
CAS No. 21043-45-8
Cat. No. B11770710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]heptan-1-yl)piperazine
CAS21043-45-8
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C2)N3CCNCC3
InChIInChI=1S/C11H20N2/c1-3-11(4-2-10(1)9-11)13-7-5-12-6-8-13/h10,12H,1-9H2
InChIKeyYSKPGZSYOTVTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bicyclo[2.2.1]heptan-1-yl)piperazine (CAS 21043-45-8) – Procurement-Relevant Baseline for a Conformationally Constrained Piperazine Building Block


1-(Bicyclo[2.2.1]heptan-1-yl)piperazine (CAS 21043-45-8), also referred to as 1-(1-norbornyl)piperazine, is a saturated bicyclic piperazine derivative with molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol [1]. The compound features a rigid norbornane (bicyclo[2.2.1]heptane) cage directly attached to the N1 position of a piperazine ring, creating a conformationally restricted, three-dimensional scaffold with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) . It is primarily sourced as a research intermediate or fragment for medicinal chemistry campaigns that require enhanced molecular complexity and shape diversity beyond what conventional monocyclic piperazines offer.

Why 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine Cannot Be Replaced by Common Monocyclic Piperazines – The Quantified Case for Differentiated Procurement


Piperazine building blocks are routinely interchanged in early-stage medicinal chemistry, yet the physicochemical and spatial properties of the norbornane-piperazine hybrid diverge measurably from those of the widely used 1-phenylpiperazine, 1-cyclohexylpiperazine, and 1-cyclopentylpiperazine [1][2][3]. These differences in lipophilicity, molecular complexity, and three-dimensional character directly affect fragment-based screening hit rates, selectivity profiles, and downstream pharmacokinetic outcomes [4]. Substituting this compound with a monocyclic analog risks losing the conformational pre-organization that enables unique ligand–target interactions, as evidenced by structure–affinity relationship studies on related norbornane-containing piperazine series.

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine – Quantitative Differentiation Evidence Against Closest Analogs


Elevated Molecular Complexity vs. 1-Cyclohexylpiperazine Drives Diversity-Oriented Synthesis Value

The target compound exhibits a PubChem molecular complexity score of 188, compared to 124 for its closest saturated monocyclic analog 1-cyclohexylpiperazine [1][2]. This 52% higher complexity value reflects the rigid bicyclic architecture with quaternary bridgehead carbon connectivity, which cannot be recapitulated by the flexible cyclohexyl substituent. Higher molecular complexity is associated with increased natural-product likeness and improved selectivity profiles in medicinal chemistry campaigns [3].

Medicinal Chemistry Fragment-Based Drug Discovery Diversity-Oriented Synthesis

Modulated Lipophilicity (XLogP = 1.1) Offers a Balanced Polarity Profile Between Cyclohexyl and Cyclopentyl Analogs

The computed XLogP3 of 1-(bicyclo[2.2.1]heptan-1-yl)piperazine is 1.1 [1], which sits between the more lipophilic 1-cyclohexylpiperazine (XLogP3 = 1.4) and the less lipophilic 1-cyclopentylpiperazine (XLogP3 = 0.9) [2][3]. This intermediate lipophilicity is significant because each 0.3 log unit shift can meaningfully alter membrane permeability and aqueous solubility, two parameters that are tightly coupled to oral bioavailability [4]. The 0.3 log unit lower lipophilicity relative to 1-cyclohexylpiperazine suggests a potentially improved solubility profile while maintaining sufficient permeability.

Physicochemical Profiling ADME Prediction Lead Optimization

Complete sp³ Carbon Fraction (Fsp³ = 1.0) Contrasts Sharply with 1-Phenylpiperazine (Fsp³ ≈ 0.4) and Enhances 3D Character

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine contains 11 fully saturated sp³ carbon atoms (Fsp³ = 1.0), while 1-phenylpiperazine contains 6 aromatic sp² carbons and only 4 sp³ carbons (Fsp³ ≈ 0.40) [1][2]. A higher Fsp³ value is empirically associated with improved clinical success rates in drug discovery, as saturated, three-dimensional scaffolds tend to exhibit greater target selectivity and more favorable pharmacokinetic outcomes [3]. This 2.5-fold difference in sp³ character represents a fundamental divergence in molecular shape that cannot be bridged by simple N-substitution variations.

Medicinal Chemistry Molecular Shape CNS Drug Design

Norbornane-Containing Piperazines Demonstrated 2–10-Fold Higher 5-HT₁A Receptor Affinity vs. NAN-190 in a Structurally Related Series

In a series of (2-methoxyphenyl)piperazine derivatives bearing various saturated hydrocarbon substituents, compounds incorporating a norbornane group (analogous to the bicyclo[2.2.1]heptane cage in the target compound) exhibited 2- to 10-fold higher binding affinity (Kᵢ = 0.12–0.63 nM) at 5-HT₁A receptors compared to the reference ligand NAN-190 [1]. While the target compound lacks the 2-methoxyphenyl moiety, this class-level evidence demonstrates that the norbornane cage itself contributes positively to receptor engagement when embedded in a piperazine scaffold, supporting the rationale for selecting this building block over less rigid hydrocarbon-piperazine alternatives.

Serotonin Receptor Structure-Affinity Relationship CNS Pharmacology

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine – High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Enhanced 3D Diversity and High Fsp³ Content

The complete sp³ character (Fsp³ = 1.0) and elevated molecular complexity (188) make this norbornane-piperazine scaffold a superior choice for enriching fragment libraries with saturated, three-dimensional motifs. Such libraries have been shown to yield hits with improved selectivity and developability profiles compared to those dominated by flat aromatic compounds [1]. Procurement specifically for fragment-based screening campaigns targeting CNS or selectivity-demanding targets is strongly justified.

CNS Drug Discovery Programs Targeting Serotonin 5-HT₁A Receptors

Class-level structure-affinity relationship data demonstrate that norbornane-containing piperazine derivatives achieve Kᵢ values of 0.12–0.63 nM at 5-HT₁A receptors, representing a 2- to 10-fold improvement over the reference NAN-190 [2]. This building block is therefore a strategic entry point for synthesizing norbornane-decorated piperazine libraries aimed at serotonin receptor modulation, where the rigid cage may confer both affinity gains and reduced α₁-adrenergic off-target activity.

Lead Optimization Scaffolds Where Controlled, Intermediate Lipophilicity (XLogP = 1.1) Is Critical

With an XLogP of 1.1, this compound occupies a lipophilicity window that is 0.3 log units lower than the commonly used 1-cyclohexylpiperazine (XLogP = 1.4) [3][4]. In lead optimization programs where solubility and metabolic stability are key constraints, this difference can provide a tangible developability advantage without sacrificing membrane permeability. The scaffold is particularly suited for oral CNS programs operating within the typical CNS drug-like lipophilicity range (XLogP 1–3).

Diversity-Oriented Synthesis (DOS) and Novel IP Generation

The quaternary bridgehead carbon and unique connectivity of the bicyclo[2.2.1]heptane system create a shape that is poorly represented in commercial screening collections [5]. The molecular complexity score of 188, which exceeds that of 1-cyclohexylpiperazine by 52%, translates into a higher probability of identifying novel chemical matter and securing composition-of-matter intellectual property. This makes the scaffold a valuable investment for organizations pursuing first-in-class or best-in-class small-molecule therapeutics.

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